[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone
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Overview
Description
The compound “[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone” is a complex organic molecule that features a pyrrolidine ring and a thiazinane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone” would likely involve multiple steps, including the formation of the pyrrolidine and thiazinane rings, followed by their coupling. Typical reaction conditions might include:
Formation of Pyrrolidine Ring: This could involve the cyclization of an appropriate amino acid derivative.
Formation of Thiazinane Ring: This might involve the reaction of a sulfonamide with a suitable aldehyde or ketone.
Coupling Reaction: The final step would involve coupling the two rings through a methanone linkage, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the sulfur atom.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: The aromatic ring might undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-3-amino-4-methylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone
- [(3R,4S)-3-amino-4-ethylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone
Uniqueness
The uniqueness of “[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone” might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-2-4-15-12-21(13-17(15)19)18(22)14-5-3-6-16(11-14)20-7-9-25(23,24)10-8-20/h3,5-6,11,15,17H,2,4,7-10,12-13,19H2,1H3/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYEZLFBXGYJG-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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